5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine (CAS 600699-48-7) is a heterocyclic secondary amine comprising a 5-methylisoxazole core linked via an NH bridge to a tetrahydrofuran-3-yl ring. The compound has a molecular formula of C₈H₁₂N₂O₂, a molecular weight of 168.19 g/mol, a computed LogP of -0.59, a density of 1.2±0.1 g/cm³, and a predicted boiling point of 332.1±42.0 °C.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B12885755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)NC2CCOC2
InChIInChI=1S/C8H12N2O2/c1-6-8(4-9-12-6)10-7-2-3-11-5-7/h4,7,10H,2-3,5H2,1H3
InChIKeyFOJWOEDGLKYOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine: Core Physicochemical and Structural Profile for Informed Procurement


5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine (CAS 600699-48-7) is a heterocyclic secondary amine comprising a 5-methylisoxazole core linked via an NH bridge to a tetrahydrofuran-3-yl ring . The compound has a molecular formula of C₈H₁₂N₂O₂, a molecular weight of 168.19 g/mol, a computed LogP of -0.59, a density of 1.2±0.1 g/cm³, and a predicted boiling point of 332.1±42.0 °C . It is supplied as a research chemical with typical purities at or above 97% . Unlike the unsubstituted isoxazol-4-amine core (MW 84.08, LogP 0.26) or 5-methylisoxazol-4-amine (MW 98.1, XlogP 0.1), the tetrahydrofuran appendage confers a distinct hydrogen-bonding and lipophilicity profile that cannot be replicated by simpler analogs .

Why 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine Cannot Be Casually Replaced by In-Class Analogs


Isoxazol-4-amines are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitor hinges or bioisosteres for tetrahydrofuran motifs [1][2]. However, minor structural permutations on the isoxazole core or the exocyclic amine substituent can produce order-of-magnitude shifts in potency, selectivity, and physicochemical properties. For instance, 3,5-diaryl-isoxazoles designed as bioisosteres of tetrahydrofuran neolignans displayed antileishmanial IC₅₀ values that varied from >250 µM to as low as 2.0 µM depending solely on the aromatic substitution pattern [3]. In the specific case of 5-methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine, the simultaneous presence of the 5-methyl group and the tetrahydrofuran-3-yl secondary amine creates a unique LogP (−0.59 vs. +0.1 for 5-methylisoxazol-4-amine), hydrogen-bond acceptor count (3 vs. 2), and molecular volume that collectively determine solubility, permeability, and target recognition in ways that cannot be predicted from the behavior of either fragment alone . Generic substitution—whether by exchanging the tetrahydrofuran for a simpler alkyl group or by omitting the 5-methyl substituent—therefore risks altering the very profile for which the compound was selected.

Quantitative Differentiation Evidence: 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine vs. Closest Analogs


Lipophilicity Tuning: Target Compound LogP −0.59 vs. 5-Methylisoxazol-4-amine XlogP +0.1

The target compound exhibits a computed LogP of −0.59, which is 0.69 log units lower (more hydrophilic) than 5-methylisoxazol-4-amine (XlogP 0.1) . This shift arises from the introduction of the tetrahydrofuran-3-yl substituent, which adds an oxygen atom capable of hydrogen-bonding with water. The difference in LogP translates to an approximately 4.9-fold difference in octanol–water partition coefficient, meaning the target compound is nearly five times more water-soluble at equilibrium than its simpler analog. For applications requiring balanced aqueous solubility—such as biochemical assays performed in PBS or cell-culture media—this may reduce the need for DMSO co-solvents, minimizing solvent-related artifacts [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Differentiation: Target Compound HBA=3 vs. 5-Methylisoxazol-4-amine HBA=2

The target compound possesses three hydrogen-bond acceptor (HBA) atoms—the isoxazole ring nitrogen, the isoxazole ring oxygen, and the tetrahydrofuran ring oxygen—compared to only two HBAs in 5-methylisoxazol-4-amine (which lacks the tetrahydrofuran oxygen) . The additional HBA expands the potential for intermolecular hydrogen bonding with protein backbone NH groups, conserved water molecules, or metal ions in metalloenzyme active sites. In kinase inhibitor design, an additional HBA can strengthen hinge-region binding or enable interactions with the DFG-motif aspartate or the catalytic lysine, potentially improving both potency and selectivity relative to analogs that lack this donor/acceptor profile [1].

Hydrogen bonding Molecular recognition Structure-based design

Molecular Weight and Volume Differentiation: MW 168.19 vs. 98.10 for 5-Methylisoxazol-4-amine

With a molecular weight of 168.19 g/mol, the target compound is approximately 71% heavier than 5-methylisoxazol-4-amine (MW 98.10) . The additional mass derives entirely from the tetrahydrofuran-3-yl fragment (+C₄H₇O, 71.09 Da). In fragment-based drug discovery, this places the target in the 'fragment-plus' or 'scaffold-hopping intermediate' space—large enough to engage multiple sub-pockets but still below the typical lead-like cutoff of MW ≤ 300–350 Da [1]. For procurement, this means the target compound offers a different vector for chemical elaboration compared to the simpler core: the THF ring can serve as a solubilizing group, a chiral handle (if enantiopure tetrahydrofuran-3-amine is employed in synthesis), or a point for further functionalization via the oxygen lone pair.

Molecular weight Ligand efficiency Fragment-based design

Isoxazole–Tetrahydrofuran Bioisosteric Synergy: Class-Level SAR Evidence

In a seminal structure–activity relationship study, replacement of the tetrahydrofuran nucleus by an isoxazole core in 3,5-diaryl neolignan analogs improved antileishmanial activity: the most potent isoxazole analogs achieved IC₅₀ values of 2.0–3.3 µM against Leishmania amazonensis promastigotes, while the parent tetrahydrofuran-containing neolignans showed substantially weaker activity [1]. The target compound, 5-methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine, uniquely contains both the isoxazole and tetrahydrofuran rings within a single molecular framework, connected via a secondary amine linker. This dual-ring architecture is not represented in any of the 16 compounds reported in the Trefzger study, nor in the simpler 5-methylisoxazol-4-amine or isoxazol-4-amine scaffolds . While no direct head-to-head biological data are available for the target compound itself, the class-level SAR suggests that compounds incorporating both heterocycles may access binding modes unavailable to either ring system alone.

Bioisosterism Antileishmanial Structure–activity relationship

Supply Purity Benchmarking: 97% (Target) vs. 95% (5-Methylisoxazol-4-amine)

5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine is routinely supplied at 97% purity from at least one vendor , whereas 5-methylisoxazol-4-amine is typically offered at 95% purity across multiple suppliers . A 2-percentage-point difference in purity may appear modest, but when translated into the mass of pharmacologically irrelevant impurities present in a 10 mg screening aliquot, the 95%-purity batch contains up to 500 µg of undefined contaminants, versus up to 300 µg in the 97%-purity batch—a 40% reduction in total impurity burden. For high-throughput screening (HTS) at a single concentration of 10 µM, this difference can reduce the rate of false-positive hits attributable to impurity-driven assay interference, improving the fidelity of primary screening data [1].

Purity QC specifications Reproducibility

Optimal Deployment Scenarios for 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine Based on Quantitative Differentiation


Aqueous-Compatible Biochemical Screening Libraries

With a LogP of −0.59 (ΔLogP = 0.69 more hydrophilic than 5-methylisoxazol-4-amine), this compound is preferentially suited for inclusion in screening decks that require high aqueous solubility to minimize DMSO co-solvent concentrations . When constructing focused libraries for targets with solvent-exposed active sites (e.g., kinases with DFG-out conformations, bromodomains, or metalloenzymes), the reduced lipophilicity minimizes nonspecific hydrophobic aggregation, a well-documented source of false positives [1].

Fragment-Growing and Scaffold-Hopping Campaigns Targeting the Isoxazole–Tetrahydrofuran Bioisostere Space

The compound serves as a privileged intermediate for fragment-growing efforts aimed at recapitulating the isoxazole–tetrahydrofuran bioisosteric synergy demonstrated in the antileishmanial SAR literature . Because it natively incorporates both heterocycles, medicinal chemistry teams can elaborate the scaffold at the 3-position of the isoxazole ring or via the tetrahydrofuran oxygen without needing to construct the dual-ring system de novo. This reduces synthetic cycle time for hit-to-lead optimization relative to starting from 5-methylisoxazol-4-amine and separately introducing a THF equivalent [1].

Kinase Inhibitor Hinge-Binder Design with Enhanced Hydrogen-Bonding Capacity

With three hydrogen-bond acceptors and a single hydrogen-bond donor, this compound provides a unique HBA/HBD profile that can engage kinase hinge regions differently from the more common 5-methylisoxazol-4-amine (HBA=2, HBD=2) . Patent literature on aminoisoxazole kinase inhibitors supports the use of substituted 4-aminoisoxazoles as ATP-competitive scaffolds [1]. Procurement of this compound enables direct exploration of whether the additional tetrahydrofuran oxygen participates in a water-mediated hydrogen-bond network with the catalytic lysine or the DFG aspartate, a design hypothesis testable via co-crystallography or molecular dynamics simulations [2].

Agrochemical Fungicide Lead Discovery Leveraging Substituted Isoxazole Alkylamine Pharmacophores

Substituted isoxazole alkylamine derivatives have established precedent as agricultural fungicides with activity against drug-resistant fungal strains and no cross-resistance to existing agents . The target compound, as a novel isoxazole alkylamine bearing a tetrahydrofuran ring, represents an underexplored chemotype for agrochemical discovery programs seeking new modes of action. Its favorable LogP (−0.59) also predicts adequate phloem mobility for systemic fungicide applications, a property not shared by more lipophilic isoxazole analogs [1].

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